N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of an imidazole ring substituted with sulfonamide and hydroxy-phenyl-ethyl groups, making it a molecule of interest in medicinal chemistry and other research domains.
Preparation Methods The synthesis of this compound involves several steps, typically starting with the preparation of the imidazole nucleus. Various synthetic routes can be employed, including the use of 4-methylthio-phenyl-ethyl precursors and sulfonamide-functionalized intermediates. Reaction conditions often involve using mild bases or acidic catalysts, with precise control over temperature and pH to ensure selective substitution.
Industrial Production Methods On an industrial scale, the synthesis would likely leverage flow chemistry techniques to improve reaction efficiency and yield. The scalable methods would involve the use of reactors designed to handle the specific requirements of each reaction step, including temperature and pressure control, to maintain product purity and consistency.
Chemical Reactions Analysis this compound undergoes various types of reactions:
Oxidation: It can be oxidized using agents like hydrogen peroxide or peracids, transforming the thioether group into sulfoxides or sulfones.
Reduction: Reductive processes, using reducing agents such as sodium borohydride, can alter the functional groups within the compound, potentially reducing sulfonamide to amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole or phenyl-ethyl sites, with common reagents including halides and alkoxides.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group may hydrolyze, leading to cleavage products.
**Scientific Research
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-16-8-13(14-9-16)21(18,19)15-7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8-9,12,15,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNOKSSZEKJCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.